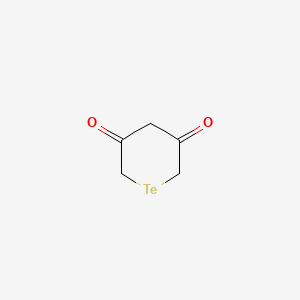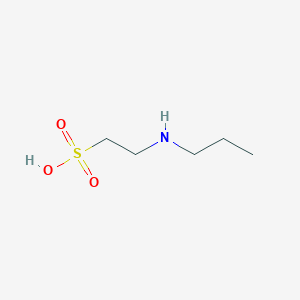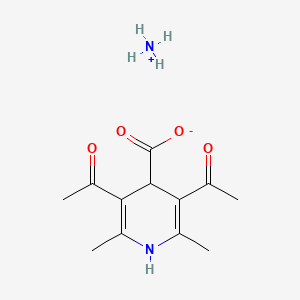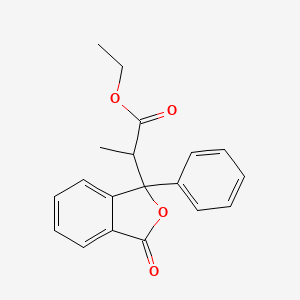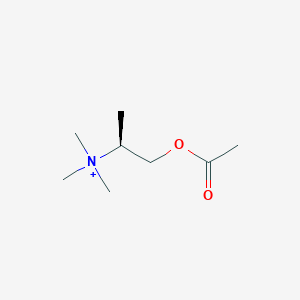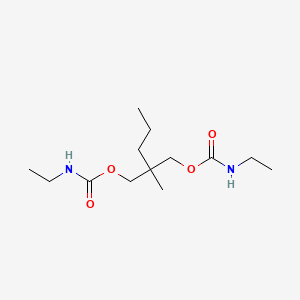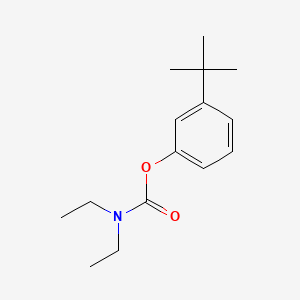
Carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester is a chemical compound with a complex structure. It is part of the carbamate family, which includes various esters of carbamic acids. These compounds are known for their diverse applications in different fields, including agriculture, pharmaceuticals, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester typically involves the reaction of diethylamine with 3-(1,1-dimethylethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols.
科学研究应用
Carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
作用机制
The mechanism of action of carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes essential for the survival of pests.
相似化合物的比较
Similar Compounds
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester
Comparison
Compared to similar compounds, carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester is unique due to its specific structural features, such as the presence of the 3-(1,1-dimethylethyl)phenyl group. This structural uniqueness can influence its reactivity and the types of interactions it can have with biological targets, making it a valuable compound in various applications.
属性
CAS 编号 |
28526-92-3 |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC 名称 |
(3-tert-butylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-6-16(7-2)14(17)18-13-10-8-9-12(11-13)15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI 键 |
QCGYBLHTAZWHQO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
